2-[(4-Methoxyphenyl)methoxy]acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPADMCZLGKHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436869 | |
| Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-23-4 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121289-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Reactivity Profile and Mechanistic Insights of 2 4 Methoxyphenyl Methoxy Acetaldehyde
Nucleophilic Addition Reactions at the Aldehyde Carbonyl
The aldehyde functional group in 2-[(4-methoxyphenyl)methoxy]acetaldehyde is a prime target for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.
Aldol (B89426) additions involving α-alkoxy aldehydes like this compound are powerful methods for constructing carbon-carbon bonds with stereocontrol. The stereochemical outcome is highly dependent on the ability of the α-oxygen to coordinate with Lewis acids, thereby influencing the facial selectivity of the nucleophilic attack.
The presence of the α-alkoxy group allows for chelation control in aldol reactions when mediated by appropriate Lewis acids. Bicoordinate Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), are particularly effective in this role. researchgate.netdocumentsdelivered.com The mechanism involves the formation of a rigid, five-membered chelate ring involving the Lewis acid, the carbonyl oxygen, and the ether oxygen of the (4-methoxyphenyl)methoxy group. researchgate.netnih.gov
This chelation locks the conformation of the aldehyde, forcing the incoming nucleophile (e.g., an enolate or silyl (B83357) enol ether) to attack the carbonyl carbon from the less sterically hindered face. researchgate.net This predictable mode of attack generally leads to a high degree of 1,2-asymmetric induction, favoring the formation of the syn-aldol adduct. nih.gov While exceptions are rare, the choice of a non-chelating Lewis acid, such as boron trifluoride (BF₃), can reverse this selectivity, favoring the anti-adduct through a non-chelated, open-chain transition state that is governed by Felkin-Anh principles. nih.govmsu.edu The efficiency of chelation control allows for the synthesis of specific diastereomers, a critical aspect in the construction of complex molecules. researchgate.net
The aldol reaction between α-alkoxy aldehydes and malonate ester enolates is a valuable method for synthesizing 1,2-diol units, which are common motifs in biologically active compounds. Research on the analogous compound, 2-benzyloxypropanal, demonstrates that high diastereoselectivity can be achieved in its reaction with the lithium enolate of di-tert-butyl malonate through the careful selection of a Lewis acid.
In the absence of a Lewis acid, the reaction shows poor diastereoselectivity. However, the addition of zinc chloride (ZnCl₂) significantly enhances the formation of the anti-aldol adduct. The proposed mechanism involves a chelated transition state where the zinc coordinates to the carbonyl group, directing the incoming malonate enolate. The use of boron trifluoride etherate (BF₃·OEt₂) can lead to even higher anti-selectivity. This methodology is expected to be directly applicable to this compound, providing a reliable route to anti-1,2-diol products.
Table 1: Effect of Lewis Acid on the Diastereoselectivity of Aldol Addition of 2-Benzyloxypropanal with a Malonate Enolate This table presents data for the analogous reaction of 2-benzyloxypropanal as a model for the reactivity of this compound.
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | None | -78 | 83 | 60:40 |
| 2 | MgBr₂ | -78 | 82 | 68:32 |
| 3 | ZnCl₂ | -78 | 85 | 82:18 |
| 4 | BF₃·OEt₂ | -78 | 80 | 91:9 |
| 5 | ZnCl₂ | -98 | 87 | 87:13 |
Organocatalysis offers an environmentally benign and highly effective strategy for asymmetric Michael additions. For α-alkoxy aldehydes like this compound, this reaction provides a pathway to enantiomerically enriched γ-nitro carbonyl compounds, which are versatile synthetic intermediates. lookchem.com
Studies using the closely related 2-(benzyloxy)acetaldehyde (B24188) have shown that its Michael addition to various nitroolefins can be catalyzed with high efficiency and stereoselectivity. lookchem.comresearchgate.net A particularly effective catalyst system employs a di(N,N-dimethylbenzylamine)prolinol silyl ether in conjunction with an acidic co-catalyst. lookchem.com The mechanism proceeds through the formation of a chiral enamine intermediate from the aldehyde and the amine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the steric environment of the catalyst, before being hydrolyzed to release the product and regenerate the catalyst. This method consistently produces high yields with excellent enantioselectivities (up to 99% ee) and good diastereoselectivities. lookchem.com
Table 2: Organocatalytic Michael Addition of 2-(Benzyloxy)acetaldehyde to Nitroolefins lookchem.com This table presents data for the analogous reaction of 2-(benzyloxy)acetaldehyde as a model for the reactivity of this compound.
| Entry | Nitroolefin (R group) | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | C₆H₅ | 85 | 75:25 | 99 |
| 2 | 4-Cl-C₆H₄ | 87 | 67:33 | 99 |
| 3 | 4-MeO-C₆H₄ | 80 | 70:30 | 99 |
| 4 | 2-Furyl | 86 | 71:29 | 98 |
| 5 | n-Propyl | 75 | 65:35 | 97 |
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-[(4-methoxyphenyl)methoxy]ethan-1-ol. This transformation is commonly achieved using metal hydride reagents or through biocatalytic methods. uop.edu.pklibretexts.org
The mechanism of metal hydride reduction, for instance with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum center to the electrophilic carbonyl carbon. dalalinstitute.comlumenlearning.com This attack breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated, typically by the solvent (e.g., methanol (B129727) for NaBH₄) or during an acidic workup, to yield the final alcohol product. uop.edu.pklibretexts.org
Biocatalytic pathways provide a green alternative for aldehyde reduction. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze this reduction with high chemoselectivity under mild conditions. nih.gov Studies on the enzymatic reduction of various benzaldehyde (B42025) derivatives have shown that electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group present in the target compound, tend to activate the molecule and increase the rate of reduction. nih.gov This suggests that this compound would be an excellent substrate for biocatalytic reduction, offering a sustainable route to its corresponding alcohol.
Reductive amination is a highly versatile method for converting aldehydes into primary, secondary, or tertiary amines. wikipedia.orgmasterorganicchemistry.com For this compound, this process occurs in a two-step sequence that is often performed in a single pot. wikipedia.org
The first step is the formation of an imine. This involves the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl carbon, followed by dehydration to form a C=N double bond. masterorganicchemistry.com The reaction is typically reversible and is often promoted by mild acidic conditions, which protonate the carbonyl oxygen to increase its electrophilicity and later facilitate the elimination of water. wikipedia.org
In the second step, the intermediate imine is reduced in situ to the corresponding amine. organic-chemistry.org This reduction can be achieved with various hydride reagents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde. masterorganicchemistry.com This controlled, one-pot process avoids the problems of over-alkylation often encountered in other amination methods and provides a direct and efficient pathway to a wide range of amine derivatives. masterorganicchemistry.com
Stereoselective Aldol Additions
Oxidative Transformations of the Aldehyde Functionality
The aldehyde functional group in this compound is susceptible to oxidation, a fundamental transformation in organic synthesis. This reaction typically converts the aldehyde to the corresponding carboxylic acid, 2-[(4-Methoxyphenyl)methoxy]acetic acid. Various oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.
Commonly employed oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid, or potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com The reaction with acidified potassium dichromate(VI) is visually indicative, as the orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.org For substrates sensitive to harsh acidic conditions, milder oxidants are preferred. Reagents such as Oxone have been shown to be effective for these transformations under mild conditions. organic-chemistry.org
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat | Strong oxidant; color change from orange to green. libretexts.org |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution | Powerful oxidant. youtube.com |
| Oxone (Potassium peroxymonosulfate) | Various solvents | Mild and efficient alternative to metal-mediated oxidations. organic-chemistry.org |
The resulting product, 2-[(4-Methoxyphenyl)methoxy]acetic acid, retains the 4-methoxyphenylmethyl (MPM) ether linkage, which can be subsequently cleaved if the free hydroxyacetic acid is the desired final product.
Cleavage and Transformations of the 4-Methoxyphenylmethyl Ether Linkage
The 4-methoxyphenylmethyl (MPM, also known as PMB) group is a widely used protecting group for alcohols due to its relative stability and the variety of methods available for its cleavage. chem-station.com Unlike a simple benzyl (B1604629) ether, the electron-donating methoxy group on the aromatic ring makes the MPM ether more susceptible to specific deprotection conditions, particularly oxidative cleavage. total-synthesis.com
Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for the deprotection of methoxyphenylmethyl-type ethers. nih.govacs.org This method is notable for proceeding in a "self-cleaving" manner, where no additional external nucleophile is required. datapdf.comresearchgate.net The reaction is presumed to proceed through a mechanism where FeCl₃ coordinates to the benzylic oxygen atom of the MPM ether. datapdf.com This activation facilitates an intermolecular nucleophilic attack by the electron-rich aromatic ring of another MPM ether molecule. datapdf.com This process releases the deprotected alcohol and forms dimeric and oligomeric byproducts from the MPM groups. nih.govdatapdf.com
A significant advantage of this method, particularly when using the related 2,4-dimethoxyphenylmethyl (DMPM) group, is that the oligomeric byproduct often precipitates from the reaction mixture, allowing for the simple isolation of the pure alcohol product by filtration without the need for silica (B1680970) gel chromatography. nih.govresearchgate.net Catalytic amounts of FeCl₃ (e.g., 5 mol%) are typically sufficient, and the reaction can exhibit chemoselectivity, cleaving MPM ethers in the presence of benzyl (Bn) ethers. datapdf.com
Table 2: FeCl₃-Catalyzed Deprotection of MPM Ethers
| Catalyst System | Substrate Type | Key Feature | Reference |
|---|---|---|---|
| FeCl₃ (catalytic) | 4-MPM ethers | Self-cleaving mechanism, no external nucleophile needed. | datapdf.com |
| FeCl₃ (catalytic) | 2,4-DMPM ethers | Precipitated byproduct allows for purification by filtration. | nih.govresearchgate.net |
The most common and selective method for the cleavage of MPM ethers is oxidative deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govnih.gov This reagent is highly effective due to the electron-rich nature of the p-methoxybenzyl group, which facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. chem-station.comtotal-synthesis.com
The mechanism proceeds via a single electron transfer (SET) from the MPM ether to DDQ, generating a radical cation intermediate that is stabilized by the electron-donating methoxy group. total-synthesis.com This is followed by the transfer of a hydrogen atom or a second electron transfer. In the presence of water, the resulting benzylic oxonium ion is hydrolyzed. chem-station.com This hydrolysis step releases the free alcohol and p-methoxybenzaldehyde as a byproduct. chem-station.com
The reaction is typically performed under neutral, mild conditions (e.g., in dichloromethane (B109758) with a small amount of water) and at room temperature. acs.org This method displays excellent chemoselectivity; other common protecting groups such as benzyl (Bn), tert-butyldimethylsilyl (TBS), and acetate (B1210297) esters are generally stable under these conditions. total-synthesis.comacs.org However, other electron-rich functionalities, like certain dienes, can be susceptible to oxidation by DDQ. total-synthesis.com While stoichiometric amounts of DDQ are common, catalytic methods in combination with a co-oxidant have also been developed to reduce cost and toxicity. nih.govrsc.org
While oxidative cleavage is the most characteristic deprotection method for MPM ethers, they can also be removed under acidic conditions or via hydrogenolysis, similar to standard benzyl ethers. chem-station.com However, the MPM group is generally more labile to acid than the unsubstituted benzyl group. total-synthesis.com
Acid-Mediated Cleavage: The cleavage of ethers with strong acids, such as HI or HBr, proceeds via nucleophilic substitution. masterorganicchemistry.comlibretexts.org The first step is the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. masterorganicchemistry.com The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For the MPM ether of 2-hydroxyacetaldehyde, the cleavage would likely involve an Sₙ1-type pathway due to the stability of the p-methoxybenzyl carbocation, which is stabilized by resonance involving the methoxy group. This would yield the desired diol and p-methoxybenzyl halide.
Hydrogenolytic Cleavage: Hydrogenolysis involves the cleavage of a chemical bond by reaction with molecular hydrogen (H₂). For MPM ethers, this is typically carried out using a transition metal catalyst, such as Palladium on carbon (Pd/C) or Platinum. acsgcipr.orgambeed.com The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the benzylic C–O bond. acsgcipr.org This process generates the deprotected alcohol and 4-methylanisole (B47524) (p-cresol methyl ether). acs.org Hydrogenolysis is generally performed under mild conditions of temperature and pressure. acsgcipr.org However, this method is not chemoselective against other reducible functional groups, such as alkenes, alkynes, or standard benzyl ethers. nih.govacsgcipr.org In fact, simple benzyl ethers are often preferentially cleaved over MPM ethers under certain hydrogenolytic conditions. datapdf.com
Advanced Mechanistic Studies of Aldehyde Reactivity
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the transformations of aldehydes. Methods such as Density Functional Theory (DFT) and other ab initio calculations allow for the investigation of potential energy surfaces, which map the energy of a system as a function of its geometry. numberanalytics.com This enables the characterization of reactants, products, intermediates, and, crucially, transition states. numberanalytics.commit.edu
For the oxidative transformations of the aldehyde functionality in this compound, computational studies can model the reaction pathways. nih.gov For instance, the mechanism of aldehyde oxidation by various oxidants can be systematically studied to determine rate-limiting steps and the energies of transition states. nih.gov Such calculations have been used to explore aldehyde oxidation by enzymes like cytochrome P450, revealing that the initial hydrogen abstraction is often the rate-limiting step. nih.gov
Similarly, the reactivity of aldehydes with other reagents can be explored. Computational workflows can automate the search for transition states, allowing for the prediction of intrinsic reactivity for a large number of molecules. acs.org These studies are critical for understanding factors that control reaction rates and selectivity. The stability of intermediates, such as carbocations in Sₙ1 reactions or radical species, can be calculated to predict the most likely reaction pathway. numberanalytics.com By modeling the transition state structures, researchers can gain insight into the geometry of the reacting molecules at the point of highest energy, which is key to understanding how catalysts function or why certain products are formed preferentially. mit.eduacs.org
These computational approaches provide a molecular-level understanding that complements experimental findings, offering predictive power for designing new reactions and catalysts. mit.edu
Solvent Effects on Reaction Selectivity and Rate
The choice of solvent is a critical parameter in organic synthesis, capable of profoundly influencing the rate and selectivity of a chemical reaction. For a molecule such as this compound, which contains an aldehyde functional group and ether linkages, the solvent can interact with the substrate, reagents, intermediates, and transition states to alter the reaction pathway and energy barriers. The effects are generally rooted in the solvent's polarity, proticity, and its ability to solvate charged or polar species.
Detailed experimental studies specifically quantifying the solvent effects on reactions of this compound are not extensively documented in publicly available literature. However, established principles of physical organic chemistry allow for a robust prediction of how solvents would likely modulate its reactivity in common transformations. The reactivity of the aldehyde group, in particular, is sensitive to solvent environment. Reactions such as nucleophilic additions, condensations, and oxidations involve changes in charge distribution and geometry, which are susceptible to solvent stabilization effects.
General Principles of Solvent Influence:
Reaction Rate: According to transition state theory, a reaction's rate is determined by the Gibbs free energy of activation (ΔG‡). Solvents can accelerate a reaction by preferentially stabilizing the transition state relative to the ground state (reactants). Conversely, if a solvent stabilizes the reactants more than the transition state, the reaction rate will decrease. For instance, reactions proceeding through polar or charged transition states are typically accelerated in polar solvents.
Reaction Selectivity: When a reaction can yield multiple products (e.g., regioisomers or stereoisomers), the solvent can influence the product distribution. By differentially stabilizing the transition states leading to the different products, a solvent can enhance the formation of one product over another. For example, polar solvents can enhance selectivity in reactions where the transition state for the major product is significantly more polar than that of the minor product.
Predicted Solvent Effects on Reactions of this compound:
In the context of reactions involving the aldehyde moiety of this compound, the following effects can be anticipated:
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess high dielectric constants and can solvate cations effectively, but are poor at solvating anions. In reactions involving anionic nucleophiles, the "naked" anion is more reactive in a polar aprotic solvent, often leading to a significant rate enhancement compared to protic solvents where the anion would be heavily solvated. For reactions like aldol condensations, polar aprotic solvents can enhance both rate and selectivity.
Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can participate in hydrogen bonding. They are effective at solvating both cations and anions. While they can stabilize polar transition states, they can also strongly solvate nucleophiles (e.g., enolates), potentially decreasing their reactivity and slowing the reaction rate.
The following table illustrates the expected qualitative trends of solvent properties on the rate and selectivity of a hypothetical nucleophilic addition to this compound, assuming the reaction proceeds through a polar transition state.
| Solvent Class | Example Solvent | Dielectric Constant (ε) at 20°C | Expected Effect on Reaction Rate | Expected Effect on Selectivity |
|---|---|---|---|---|
| Non-Polar | Toluene | 2.4 | Slow | Low |
| Polar Aprotic | Acetone | 21 | Fast | High |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Very Fast | Very High |
| Polar Protic | Ethanol | 25 | Moderate | Moderate |
Iv. Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-[(4-Methoxyphenyl)methoxy]acetaldehyde, ¹H and ¹³C NMR are particularly insightful, allowing for the precise assignment of each hydrogen and carbon atom within the molecular framework.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen environments in a molecule. In the case of this compound, the chemical shifts (δ) of the aldehyde and the α-ether protons are particularly diagnostic. The aldehyde proton (CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and typically resonates far downfield. The protons on the carbon alpha to the ether oxygen (CH₂-O) also exhibit a characteristic downfield shift.
Specific chemical shifts for the protons of this compound are detailed in the table below. The aldehyde proton signal appears as a triplet, a result of coupling to the adjacent methylene (B1212753) protons. The benzylic protons of the 4-methoxybenzyl group and the protons of the methoxy (B1213986) group itself also give rise to characteristic signals, confirming the presence of this key structural motif.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (CHO) | 9.72 | t | 1.9 |
| Aromatic (C₆H₄) | 7.27 | d | 8.7 |
| Aromatic (C₆H₄) | 6.88 | d | 8.7 |
| Benzylic (OCH₂) | 4.54 | s | - |
| α-Ether (OCH₂) | 4.14 | d | 1.9 |
| Methoxy (OCH₃) | 3.80 | s | - |
Data obtained in CDCl₃ at 500 MHz.
Complementing the ¹H NMR data, carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The chemical shift of each carbon atom is highly dependent on its hybridization and electronic environment. The aldehyde carbonyl carbon is one of the most deshielded carbons in the molecule, typically appearing at the low-field end of the spectrum (around 200 ppm). The carbon atom alpha to the ether linkage also has a characteristic chemical shift.
The ¹³C NMR spectrum provides confirmation of the key functional groups. The presence of the aldehyde is unequivocally confirmed by the signal in the downfield region. The carbons of the p-methoxyphenyl group, including the quaternary carbon attached to the ether oxygen, can also be distinctly assigned.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 201.2 |
| Aromatic (C-OCH₃) | 159.4 |
| Aromatic (C-CH₂) | 129.9 |
| Aromatic (CH) | 129.5 |
| Aromatic (CH) | 113.9 |
| α-Ether (OCH₂) | 77.9 |
| Benzylic (OCH₂) | 73.1 |
| Methoxy (OCH₃) | 55.3 |
Data obtained in CDCl₃ at 126 MHz.
Beyond static structural elucidation, NMR spectroscopy is a dynamic tool for monitoring the progress of chemical reactions in real-time. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, ¹H NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. acs.orgjhu.edu For example, in a reaction where the aldehyde functional group is reduced to an alcohol, the characteristic aldehyde proton signal around 9.72 ppm would diminish, while new signals corresponding to the alcohol proton and the modified methylene group would emerge. acs.org This allows for the determination of reaction kinetics and optimization of reaction conditions without the need for invasive sampling and workup procedures. researchgate.net
Furthermore, NMR spectroscopy is a powerful technique for the assignment of stereochemistry, particularly in molecules with chiral centers. wordpress.com While this compound itself is achiral, it is a common intermediate in the synthesis of more complex, chiral molecules containing ether or acetal (B89532) functionalities. In such cases, the formation of diastereomers can be readily detected by NMR, as diastereotopic protons and carbons are chemically non-equivalent and will exhibit distinct chemical shifts. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry of these products by identifying protons that are close in space. wordpress.comacs.org The coupling constants between protons on adjacent stereocenters can also provide crucial information about their dihedral angles, further aiding in stereochemical assignment. researchgate.net
V. Strategic Applications of 2 4 Methoxyphenyl Methoxy Acetaldehyde As a Versatile Synthon in Complex Molecule Synthesis
Retrosynthetic Analysis and Disconnection Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. amazonaws.com For 2-[(4-Methoxyphenyl)methoxy]acetaldehyde, several disconnection strategies can be envisioned, highlighting its role as a convergent synthon.
The most intuitive disconnections involve cleaving the bonds associated with the key functional groups: the MPM ether and the aldehyde.
C-O Ether Disconnection: The bond between the benzylic carbon of the MPM group and the oxygen can be disconnected. This is a common strategy for simplifying molecules containing benzyl-type ethers. numberanalytics.com This leads to p-methoxybenzyl alcohol (or its corresponding halide) and glycoaldehyde. Since glycoaldehyde is unstable and prone to self-condensation, a synthetic equivalent like 2,2-diethoxyethanol (B41559) would be used in the forward synthesis. The forward reaction would be a Williamson ether synthesis.
C-C Aldehyde Disconnection: A disconnection of the C1-C2 bond is also feasible. This approach views the molecule as the product of formylation of a p-methoxybenzyl oxymethyl anion synthon. While less common in practice for this specific molecule, it falls under the general category of one-group C-C disconnections.
A more practical retrosynthetic pathway involves recognizing the starting material from which the target is commonly prepared:
Functional Group Interconversion (FGI): The aldehyde can be viewed as arising from the oxidation of the corresponding primary alcohol, 2-[(4-methoxyphenyl)methoxy]ethanol. This precursor is synthetically more accessible. The alcohol itself can be derived via the C-O disconnection strategy mentioned above, starting from ethylene (B1197577) glycol and p-methoxybenzyl chloride. This is often the most practical route for laboratory-scale preparation.
These disconnection strategies underscore the compound's position as a readily conceptualized and synthetically accessible building block derived from simple precursors. deanfrancispress.com
Organocatalytic Applications in Stereoselective Transformations
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and α-alkoxy aldehydes like this compound are excellent substrates for these reactions. nih.gov They can participate as either the nucleophile (via enamine formation) or the electrophile in stereoselective transformations, most notably the aldol (B89426) reaction.
When reacting with a ketone donor, this compound acts as the electrophilic partner. Chiral amine catalysts, such as proline and its derivatives, activate the ketone to form a nucleophilic enamine, which then attacks the aldehyde. This reaction can proceed with high diastereo- and enantioselectivity. semanticscholar.org
Conversely, the aldehyde can also serve as the nucleophilic donor in a cross-aldol reaction with a different aldehyde acceptor. harvard.edu The organocatalyst forms an enamine with the α-alkoxy aldehyde, which then adds to the acceptor aldehyde. This requires careful control of reaction conditions to prevent self-condensation.
The data below, based on studies with the closely related 2-(benzyloxy)acetaldehyde (B24188), illustrates the utility of these compounds in organocatalytic aldol reactions. The electronic and steric properties of the MPM-protected variant are very similar to the benzyl-protected version, making these results highly representative.
| Aldehyde Donor | Aldehyde/Ketone Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 2-(Benzyloxy)acetaldehyde | Isovaleraldehyde | (S)-Proline | 20:1 (anti:syn) | 99% | harvard.edu |
| 2-(Benzyloxy)acetaldehyde | Propionaldehyde | (S)-Proline | 19:1 (anti:syn) | >99% | harvard.edu |
| Cyclohexanone | 2-(Benzyloxy)acetaldehyde | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 95:5 (anti:syn) | 98% | semanticscholar.org |
These transformations provide efficient access to chiral, functionalized polyol precursors that are valuable in synthetic chemistry.
Integration into Cascade and Domino Reactions
Cascade, or domino, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov This strategy aligns with the principles of green and atom-economical chemistry. The structure of this compound makes it an ideal candidate for integration into such reaction sequences.
An aldehyde can initiate a cascade by participating in an initial bond-forming reaction, such as a Michael or aldol addition, which then generates a new functionality that triggers subsequent intramolecular cyclizations or rearrangements. nih.gov For example, an oxa-Michael-initiated cascade can begin with the addition of an alkoxide to an α,β-unsaturated system, with the resulting enolate being trapped by an aldehyde like this compound. nih.gov The resulting aldol adduct can then undergo further transformations.
Similarly, in a Michael-initiated ring-closure (MIRC) cascade, an initial conjugate addition to an acceptor can be followed by an intramolecular aldol condensation with the aldehyde group of the α-alkoxy aldehyde tethered to the nucleophile. These strategies allow for the rapid construction of complex cyclic systems with multiple stereocenters in a single step. The development of such domino processes using versatile building blocks is a key area of modern synthetic methodology. acs.orgresearchgate.net
Vi. Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of functionalized aldehydes such as 2-[(4-Methoxyphenyl)methoxy]acetaldehyde often requires precise control to avoid side reactions like over-oxidation or polymerization. Future research will likely concentrate on developing sophisticated catalytic systems to enhance both selectivity and efficiency.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. acs.org Chiral secondary amines, for instance, can activate aldehydes through the formation of enamine intermediates, enabling a variety of stereoselective transformations. acs.org The development of novel, highly efficient organocatalysts could allow for the direct and enantioselective α-functionalization of a protected acetaldehyde (B116499) precursor, leading to chiral derivatives of this compound.
Transition metal catalysis also offers significant potential. Rhodium and cobalt complexes have been investigated for their ability to catalyze hydroacylation reactions, which involve the activation of an aldehyde's C-H bond. nih.gov Future work could explore the application of such catalysts for novel coupling reactions involving this compound. Furthermore, the development of catalysts for the selective oxidation of the precursor alcohol, 2-[(4-Methoxyphenyl)methoxy]ethanol, remains a key area. While various reagents can achieve this transformation, catalytic methods using environmentally benign oxidants like molecular oxygen are highly desirable. nih.govijasrm.com
Below is a table summarizing potential catalytic systems for future exploration:
| Catalytic System | Potential Application in Synthesis of this compound | Anticipated Advantages |
| Chiral Prolinol Silyl (B83357) Ether Organocatalysts | Asymmetric α-functionalization of a suitable precursor. acs.org | High enantioselectivity, metal-free conditions. |
| Rhodium/Cobalt-Hydride Complexes | Novel C-C bond-forming reactions via C-H activation. nih.gov | Access to complex molecular architectures. |
| Supported Metal Nanoparticles (e.g., Ru(II)-SBA-15) | Chemoselective acetalization/protection steps. researcher.life | Heterogeneous, recyclable, acid-free conditions. |
| Flavin-Zinc(II)-Cyclen Complex | Photocatalytic oxidation of 2-[(4-Methoxyphenyl)methoxy]ethanol. nih.gov | Use of light as a green energy source, mild conditions. |
Exploration of Alternative Biocatalytic Pathways for Sustainable Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can lead to reactions under mild conditions, often with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, several biocatalytic avenues are worth exploring.
One promising approach is the enzymatic oxidation of 2-[(4-Methoxyphenyl)methoxy]ethanol. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the oxidation of alcohols to aldehydes with high specificity. nih.govfrontiersin.org The identification and engineering of an ADH with high activity and stability towards this specific substrate could provide a sustainable manufacturing route. Furthermore, alcohol oxidases, which utilize molecular oxygen as the oxidant, represent another attractive option, potentially generating only water as a byproduct. nih.gov
Cascade reactions, where multiple enzymatic steps are combined in a single pot, can improve process efficiency by minimizing intermediate purification steps. researchgate.net A potential biocatalytic cascade could involve the enzymatic synthesis of the precursor alcohol followed by its in-situ oxidation to the target aldehyde.
| Biocatalytic Approach | Key Enzyme(s) | Potential Reaction | Advantages |
| Selective Oxidation | Alcohol Dehydrogenase (ADH) | 2-[(4-Methoxyphenyl)methoxy]ethanol → this compound | High selectivity, mild reaction conditions, potential for stereoselectivity. nih.gov |
| Oxygen-dependent Oxidation | Alcohol Oxidase | 2-[(4-Methoxyphenyl)methoxy]ethanol + O₂ → this compound + H₂O₂ | Use of air as a green oxidant. nih.gov |
| In-situ Aldehyde Generation | Aldehyde-generating enzyme cascades | Precursor → this compound | Avoids isolation of the potentially reactive aldehyde. nih.gov |
Advanced Computational Modeling for Predictive Synthesis Design and Optimization
Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of catalysts. chiralpedia.com For the synthesis of this compound, computational modeling can be applied in several ways.
Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the stereoselectivity of catalytic reactions. acs.orgacs.org For instance, DFT calculations could be employed to design a chiral catalyst that favors the formation of a specific enantiomer in an asymmetric synthesis involving the target aldehyde. By modeling the transition states of competing reaction pathways, researchers can identify catalyst structures that are likely to provide high selectivity. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model enzymatic reactions, providing insights into substrate binding and the catalytic mechanism within the enzyme's active site. nih.gov This understanding can guide protein engineering efforts to improve the activity and selectivity of enzymes for the synthesis of this compound. Machine learning algorithms are also emerging as a powerful tool to predict the performance of catalysts and optimize reaction conditions, accelerating the development of new synthetic methods. bath.ac.uk
| Computational Method | Application in Synthesis Design | Expected Outcome |
| Density Functional Theory (DFT) | Modeling transition states of catalytic cycles. acs.org | Prediction of enantioselectivity and reaction barriers; rational catalyst design. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-substrate interactions. nih.gov | Understanding the origin of biocatalyst selectivity; guiding protein engineering. |
| Machine Learning (ML) | Predicting reaction outcomes based on existing data. bath.ac.uk | Rapid screening of catalysts and reaction conditions for optimal performance. |
Integration into Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of reactive intermediates like aldehydes is particularly well-suited for flow chemistry, as the short residence times and precise control over reaction parameters can minimize the formation of byproducts. acs.org
A continuous flow process for the synthesis of this compound could involve the controlled oxidation of 2-[(4-Methoxyphenyl)methoxy]ethanol in a microreactor, immediately followed by a subsequent reaction in a telescoped setup. zenodo.org This would minimize the handling of the potentially unstable aldehyde intermediate. The integration of in-line analytical techniques, such as FT-IR or mass spectrometry, would allow for real-time monitoring and optimization of the reaction conditions.
Furthermore, flow chemistry facilitates the use of immobilized catalysts and enzymes, which can be packed into columns and reused over extended periods, thereby improving the sustainability and cost-effectiveness of the process. rsc.org The development of a robust and scalable continuous flow synthesis of this compound would represent a significant advancement in its manufacturing.
| Flow Chemistry Aspect | Implementation Strategy | Benefits |
| Microreactor Technology | Performing exothermic oxidation reactions in a controlled environment. nih.gov | Enhanced heat transfer, improved safety, higher yields. |
| Telescoped Reactions | Coupling the aldehyde synthesis directly with a subsequent reaction step. zenodo.org | Minimized handling of reactive intermediates, reduced waste. |
| Immobilized Catalysts/Enzymes | Using packed-bed reactors with reusable catalysts. rsc.org | Simplified purification, improved catalyst lifetime, cost-efficiency. |
| Process Analytical Technology (PAT) | In-line monitoring of reaction progress. | Real-time optimization, improved process control and consistency. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(4-Methoxyphenyl)methoxy]acetaldehyde in laboratory settings?
- Methodological Answer : The compound can be synthesized via oxidation of the corresponding alcohol precursor (e.g., 2-[(4-Methoxyphenyl)methoxy]ethanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example, demonstrates that 2-(4-Methoxyphenyl)acetaldehyde was synthesized in 49% yield via oxidation of 4-methoxybenzeneethanol using a modified procedure . Alternatively, etherification strategies involving Williamson synthesis may be employed, where a methoxybenzyl bromide reacts with acetaldehyde derivatives under basic conditions. Reaction optimization should include monitoring temperature (0–25°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : Detect the aldehyde proton (δ 9.5–10.0 ppm as a triplet) and methoxy group (δ 3.7–3.8 ppm as a singlet). Aromatic protons typically appear as doublets in δ 6.8–7.2 ppm (see analogous data in ) .
- 13C NMR : Identify the aldehyde carbon (δ 190–200 ppm) and methoxy carbon (δ 55–56 ppm).
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ or [M+Na]+) and fragmentation patterns.
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : The aldehyde group is prone to oxidation and polymerization. Storage recommendations include:
- Short-term : Dissolve in anhydrous solvents (e.g., dichloromethane or acetonitrile) and store at –20°C under inert gas (N₂ or Ar).
- Long-term : Use stabilizers like hydroquinone (0.1–1% w/w) to inhibit radical-mediated degradation. Avoid exposure to light or moisture, as these accelerate decomposition (see handling protocols in ) .
Advanced Questions
Q. How can researchers address inconsistencies in reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., overoxidation or ether cleavage). To troubleshoot:
- Catalyst Screening : Compare PCC, Dess-Martin periodinane, or TEMPO/NaClO systems for oxidation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance aldehyde stability, while protic solvents (e.g., MeOH) may promote acetal formation.
- Kinetic Monitoring : Use in-situ FTIR or TLC to track aldehyde formation and terminate reactions at optimal conversion (e.g., 80–90%). Case studies in highlight solvent-dependent yield variations for analogous ether-linked aldehydes .
Q. What are the key considerations for designing enantioselective syntheses involving this compound as a chiral building block?
- Methodological Answer : Enantioselective routes require chiral auxiliaries or asymmetric catalysis:
- Chiral Imine Formation : As shown in , (R)-(+)-tert-butylsulfinamide can condense with aldehydes to generate chiral intermediates for cycloadditions or nucleophilic additions .
- Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) may induce asymmetry in aldol or α-functionalization reactions.
- Protection Strategies : Use silyl ethers (e.g., TBS) to preserve stereochemistry during subsequent transformations.
Q. How does the electronic nature of the 4-methoxyphenyl group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The 4-methoxy substituent is electron-donating (+M effect), which:
- Reduces Electrophilicity : Delocalizes the aldehyde’s electron-deficient center, slowing nucleophilic attack.
- Directs Regioselectivity : In conjugated systems, the methoxy group may stabilize transition states via resonance, favoring para-substitution in subsequent reactions.
- Solvent Interactions : Polar solvents amplify the electron-donating effect, as shown in studies of substituted benzaldehydes () . Kinetic and computational studies (DFT) are recommended to quantify these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
